4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide
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Overview
Description
4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide is an intricate compound with significant potential in various scientific fields. This article will delve into its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds.
Mechanism of Action
Target of Action
The compound, 4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide, exhibits activity as a fungicide . It is also synthesized as an EZH2 inhibitor , which is a histone-lysine N-methyltransferase enzyme involved in transcriptional repression and plays a crucial role in various biological processes.
Mode of Action
As a fungicide, the compound acts on fungal pathogens in plants As an EZH2 inhibitor, it prevents the enzymatic activity of EZH2, thereby affecting the methylation status of histones and influencing gene expression .
Biochemical Pathways
The compound’s action as an EZH2 inhibitor affects the histone methylation pathways, leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell proliferation and differentiation.
Pharmacokinetics
The compound is part of a series of derivatives that were designed to be orally bioavailable .
Result of Action
The compound’s action as an EZH2 inhibitor can lead to changes in gene expression, potentially affecting cell proliferation and differentiation . As a fungicide, it helps control fungal pathogens in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound often begins with the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidin-3(4H)-yl moiety. This involves the use of specific starting materials under controlled conditions, often requiring catalysts and specific temperatures to achieve the desired cyclization.
Cyclization: : Precursors undergo cyclization in the presence of catalysts like palladium or copper.
Formation of N-(2-methylcyclohexyl)carboxamide: : The subsequent steps involve the formation of the carboxamide structure, which typically requires amines and carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the synthesis of 4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide follows similar routes but is scaled up to handle large quantities. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and industrial-grade catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the cyclohexane rings, leading to the formation of ketones or hydroxylated derivatives.
Reduction: : It can be reduced under hydrogenation conditions, affecting the double bonds or cyclic structures.
Substitution: : The functional groups attached to the thieno[3,2-d]pyrimidin-3(4H)-yl moiety can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Hydrogen gas with catalysts like palladium or platinum.
Substitution Reagents: : Halogenating agents, nucleophiles like amines or alcohols.
Major Products
These reactions yield a variety of products, including:
Hydroxylated or ketone derivatives from oxidation.
Reduced forms with saturated ring structures.
Substituted derivatives with functional groups altering the reactivity and properties.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor, affecting pathways involved in diseases.
Medicine
Drug Development: : Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Diagnostics: : Used in the development of diagnostic agents due to its binding properties.
Industry
Material Science: : Incorporated into the development of new materials with unique properties.
Agriculture: : Studied for its potential use in agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-((2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate: : Shares structural similarities but differs in the substituent groups, affecting its reactivity and applications.
N-(2-Methylcyclohexyl)cyclohexanecarboxamide: : Similar carboxamide structure but lacks the thieno[3,2-d]pyrimidin-3(4H)-yl moiety, leading to different chemical behaviors.
Unique Aspects
4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide stands out due to the combination of the thieno[3,2-d]pyrimidin-3(4H)-yl and the N-(2-methylcyclohexyl)cyclohexanecarboxamide moieties. This unique structure grants it a distinct set of chemical properties and biological activities, making it a compound of interest in various research fields.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry Its unique structure enables a variety of chemical reactions and makes it a valuable tool in scientific research and industrial processes
Properties
IUPAC Name |
4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(2-methylcyclohexyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-13-4-2-3-5-16(13)22-19(25)15-8-6-14(7-9-15)12-24-20(26)18-17(10-11-28-18)23-21(24)27/h10-11,13-16H,2-9,12H2,1H3,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKNQFRIVVXCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CCC(CC2)CN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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